6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

NMDA receptor Neuropharmacology Ligand-gated ion channel

Researchers seeking efficient diversification of 2,4-diaminopyrimidine cores for kinase inhibitor programs often face limited access to the critical 6-chloro-substituted scaffold. 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine (CAS 1075-39-4) directly addresses this bottleneck with its reactive C6 chlorine handle, enabling rapid SNAr and cross-coupling diversification. • Balanced LogP (1.34) & TPSA (75.63 Ų) for oral bioavailability optimization • Pre-built N2,N2-dimethylation vector for targeted Syk, JAK & HPK1 kinase binding • ≥95% purity solid; sealed dry storage at 2-8°C; ships at ambient temperature

Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
CAS No. 1075-39-4
Cat. No. B089726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
CAS1075-39-4
Molecular FormulaC6H9ClN4
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)Cl)N
InChIInChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
InChIKeyNMWKOBZHKWXQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine: Structure & Utility


6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine (CAS 1075-39-4) is a 2,4-diaminopyrimidine derivative featuring a 6-chloro substituent and a dimethylated N2-amine, with a molecular formula of C6H9ClN4 and a molecular weight of 172.62 g/mol [1]. This specific substitution pattern classifies it as a versatile heterocyclic building block , frequently employed as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex kinase inhibitors and receptor antagonists [2]. Its primary utility lies in its role as a key precursor for further chemical elaboration via the reactive 6-chloro handle, rather than as a standalone active pharmaceutical ingredient.

Heterocyclic building block for medicinal chemistry
6-Chloro handle for C6 diversification via SNAr
Precursor for 2,4-diaminopyrimidine kinase inhibitor libraries

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine: Why Generic Substitution Fails


In-class substitution of 2,4-diaminopyrimidines is non-trivial due to the profound impact of subtle structural modifications on both physicochemical properties and biological target engagement. The presence of the 6-chloro substituent in 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine fundamentally alters its electronic character and reactivity compared to non-halogenated analogs . Furthermore, the specific N2,N2-dimethylation, as opposed to alternative N4-substitution or mono-methylation patterns, dictates a unique vector for hydrogen bonding and steric bulk . This precise arrangement is critical for downstream synthetic transformations and for the intended biological interactions of derived compounds, meaning a simpler, unsubstituted 2,4-diaminopyrimidine cannot replicate its function as a synthetic intermediate or its binding profile.

Reactive Handle Mismatch
Non-halogenated analogs lack the 6-Cl leaving group, preventing direct C6 functionalization.
Substitution Pattern Deviation
Alternative N2-methylation or N4-substitution alters hydrogen-bond vector and steric profile.
Electronic Profile Shift
Unsubstituted 2,4-diaminopyrimidine may not replicate the specific electronic character required for downstream binding.

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine: Quantitative Differentiation Evidence


NMDA Receptor Antagonist Profile

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine exhibits a quantifiable binding affinity for the NMDA receptor, a profile not shared by all 2,4-diaminopyrimidine analogs. Its Ki value for the rat GluN1a/GluN2A subtype provides a baseline for comparing its interaction with this target class [1]. While direct head-to-head comparisons for this specific scaffold are limited in published literature, this affinity data differentiates it from non-binding analogs and establishes its potential as a tool compound for studying this receptor.

NMDA Affinity
Reported
Ki = 4.70 µM (GluN1a/GluN2A)
Ki = 10.0 µM (GluN1a/GluN2B)
Supports NMDA receptor tool compound profiling.
Recombinant rat receptors; micromolar range.
NMDA receptor Neuropharmacology Ligand-gated ion channel

Enhanced Electrophilicity at C6 Position

The presence of the 6-chloro substituent imparts a distinct reactivity profile to this compound, making it a superior electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions compared to its non-chlorinated analog, N2,N2-dimethylpyrimidine-2,4-diamine. This is a class-level inference based on the well-established activating effect of ring nitrogen and halogen substituents in pyrimidines . The chloro group serves as a versatile synthetic handle for introducing diverse amines, thiols, or carbon nucleophiles, which is not possible with the unsubstituted parent scaffold.

C6 Electrophilicity
Class-level inference
6-Cl enables facile nucleophilic substitution; non-chlorinated analog lacks leaving group.
Enables C6 diversification in synthesis.
Based on pyrimidine reactivity principles; verify experimentally.
Medicinal Chemistry Organic Synthesis Building Block

Physicochemical Differentiation from Parent Scaffold

Computational and reported physicochemical properties provide quantifiable differentiation between 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine and the simpler, unsubstituted 2,4-diaminopyrimidine scaffold. Key parameters such as LogP and Topological Polar Surface Area (TPSA) are fundamental for predicting membrane permeability and oral bioavailability. The data shows the compound is more lipophilic (higher LogP) and has a reduced polar surface area relative to the parent diamine .

Physicochemical Profile
Cross-study comparable
Target: LogP 1.34, TPSA 75.63 Ų
Parent: LogP ~-0.5, TPSA ~85 Ų
Altered ADME-relevant starting point.
In silico predicted; confirm experimentally.
Medicinal Chemistry ADME Prediction Physicochemical Properties

Kinase Inhibition Pharmacophore

The 2,4-diaminopyrimidine core is a recognized pharmacophore for kinase inhibition, particularly for kinases such as Syk, JAK, and HPK1 [1][2]. While direct IC50 data for this exact compound against a specific kinase panel is not available in the public domain, its core structure strongly implicates it as a precursor for generating potent kinase inhibitors. This is a class-level inference, positioning the compound as a privileged scaffold for medicinal chemistry efforts targeting the kinome, in contrast to non-2,4-diaminopyrimidine heterocycles that lack this established kinase-binding motif.

Kinase Pharmacophore
Class-level inference
2,4-Diaminopyrimidine core is a recognized kinase inhibitor pharmacophore; not shared by many heterocycles.
Supports kinase-targeted library design.
No direct IC50 data; class-level evidence.
Kinase Inhibitor Cancer Research Chemical Biology

Stability and Storage Profile

Proper compound management requires specific storage conditions, and 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine has defined, quantifiable stability parameters. The compound is reported to be chemically stable under recommended storage conditions , with specific guidelines for short-term and long-term storage . This information is critical for ensuring the integrity of the compound over the course of a research project and differentiates it from less stable or more hygroscopic analogs that may require more stringent handling.

Storage & Stability
Supporting evidence
-4°C (1-2 weeks)
-20°C (1-2 years)
Defined storage for compound integrity.
Follow recommended conditions for long-term use.
Chemical Stability Storage Conditions Compound Management

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine: Optimal Application Scenarios


Kinase Inhibitor Lead Optimization

This compound serves as an ideal starting point for synthesizing libraries of 2,4-diaminopyrimidine-based kinase inhibitors. Its 6-chloro handle allows for efficient diversification at the C6 position, enabling the rapid exploration of structure-activity relationships (SAR) for targets such as Syk, JAK, HPK1, and other kinases [1]. The core scaffold's established class-level activity reduces the risk associated with de novo kinase inhibitor discovery, making it a preferred choice for hit-to-lead and lead optimization campaigns.

NMDA Receptor Modulator Synthesis

Given its demonstrable, albeit micromolar, affinity for NMDA receptor subtypes GluN1a/GluN2A and GluN1a/GluN2B [1], 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine provides a unique scaffold for developing novel tools to study glutamatergic neurotransmission. Researchers can utilize this compound as a template for chemical modification aimed at improving affinity and selectivity for specific NMDA receptor subtypes, a pathway distinct from the more common kinase inhibitor applications of 2,4-diaminopyrimidines.

Physicochemical Property Optimization

The specific combination of 6-chloro and N2,N2-dimethyl substituents yields a defined physicochemical profile (LogP = 1.34, TPSA = 75.63 Ų) [1] that is strategically valuable. This profile represents a balanced starting point for medicinal chemists aiming to optimize compounds for oral bioavailability, as it sits within a desirable range for membrane permeability while retaining adequate polarity. This compound can be procured specifically for use in analog series where modulating LogP and TPSA is a key design objective.

Organic Synthesis Methodology Development

As a representative 6-chloro-2,4-diaminopyrimidine, this compound is an excellent substrate for developing and optimizing new synthetic methodologies, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Its well-defined reactivity and commercial availability make it a convenient model substrate for academic and industrial process chemistry groups aiming to establish robust protocols for functionalizing chloropyrimidines with diverse nucleophiles.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
C6 reactive handle for library synthesis
Kinase panel profiling
NMDA receptor tool compound synthesis
NMDA receptor binding scaffold
NMDA subtype selectivity optimization
ADME property optimization
Moderate lipophilicity and polarity profile
Permeability and solubility assessment
SNAr methodology development
Reactive chloropyrimidine substrate
Reaction condition screening

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